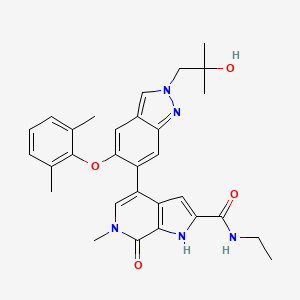
Decarbazolyl Carvedilol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarbazolyl Carvedilol-d4 is a labeled analogue of Decarbazolyl Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Carvedilol.
Métodos De Preparación
The synthesis of Decarbazolyl Carvedilol-d4 involves several steps, starting from the precursor compound, 4-hydroxy carbazole. The general procedure includes the following steps :
Step 1: 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in DMSO solvent at a cool temperature (10-15°C). The reaction mixture is stirred for 5-6 hours at ambient temperature.
Step 2: The resulting product is then treated with 2-(2-methoxyphenoxy) ethanamine to form Carvedilol.
Step 3: The final step involves the incorporation of deuterium (d4) to label the compound, resulting in this compound.
Análisis De Reacciones Químicas
Decarbazolyl Carvedilol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated products.
Aplicaciones Científicas De Investigación
Decarbazolyl Carvedilol-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics and Metabolism: It is used to study the pharmacokinetics and metabolic pathways of Carvedilol in different biological systems.
Drug Development: The compound is utilized in drug development to understand the interaction of Carvedilol with its molecular targets and to optimize its therapeutic efficacy.
Biological Studies: It is employed in biological studies to investigate the effects of Carvedilol on different cellular and molecular pathways.
Mecanismo De Acción
Decarbazolyl Carvedilol-d4, like Carvedilol, exerts its effects by blocking beta-adrenergic receptors. The S (-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R (+) enantiomer is an alpha-1 adrenoceptor blocker . This dual action leads to the relaxation of smooth muscle in the vasculature, reducing peripheral vascular resistance and overall blood pressure. Additionally, Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors .
Comparación Con Compuestos Similares
Decarbazolyl Carvedilol-d4 can be compared with other similar compounds, such as:
Carvedilol: The parent compound, used for treating cardiovascular conditions.
Decarbazolyl Desmethyl Carvedilol: A metabolite of Carvedilol found in humans, rats, dogs, and mice.
Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors but may have different pharmacokinetic and pharmacodynamic profiles.
This compound is unique due to its labeled nature, allowing for detailed pharmacokinetic and metabolic studies.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
245.31 g/mol |
Nombre IUPAC |
3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i6D2,7D2 |
Clave InChI |
JXJUSXNKPQWTQQ-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(CO)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


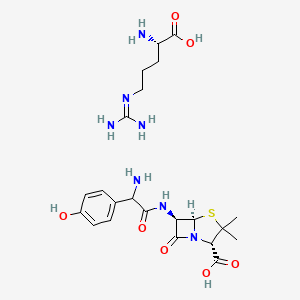
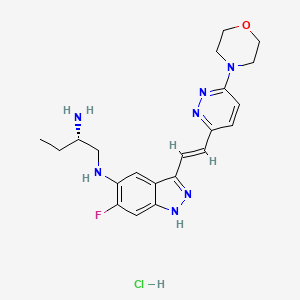
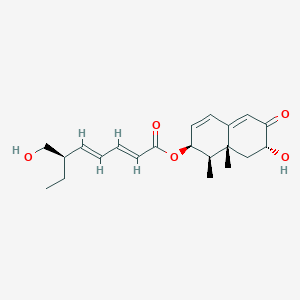
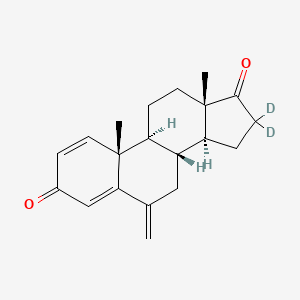
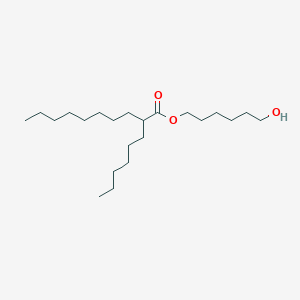

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)



![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)

